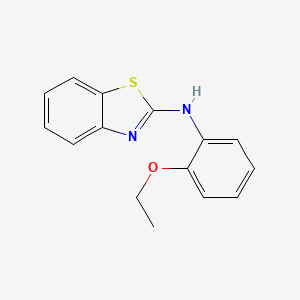

N-(2-ethoxyphenyl)-1,3-benzothiazol-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

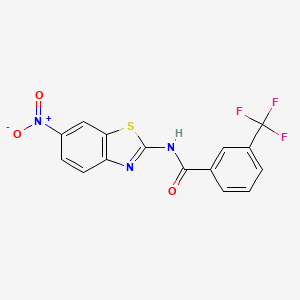

N-(2-ethoxyphenyl)-1,3-benzothiazol-2-amine, also known as EBT, is a fluorescent dye molecule that has been widely used in scientific research applications. EBT is a member of the benzothiazole family, which is known for its high quantum yield and photostability. EBT has been used in a variety of fields, including biochemistry, molecular biology, and medical research.

Aplicaciones Científicas De Investigación

Biomonitoring in Freshwater Environments

“N-(2-ethoxyphenyl)-1,3-benzothiazol-2-amine” has been used in the study of microplastics, additives, and plasticizers in freshwater bivalves . In this study, the compound was found in the gills of the bivalves, indicating its potential as a biomonitoring tool for plastic pollution in freshwater environments .

Light Stabilizer in Polyethylene Polymers

The compound functions as a light stabilizer in linear low-density polyethylene polymers intended for repeat food contact use . This application is particularly important in the packaging industry, where the stability of polymers under light exposure is crucial .

Vulcanizing Additive in Polymer Resins

“N-(2-ethoxyphenyl)-1,3-benzothiazol-2-amine” is also used as a vulcanizing additive to polymerize resins . This process is essential in the production of various plastic and rubber products .

Biological Response Modifiers for Breast Cancer Therapy

Compounds similar to “N-(2-ethoxyphenyl)-1,3-benzothiazol-2-amine” have been explored for their estrogenic and antiestrogenic properties. These properties indicate their potential as biological response modifiers in the therapy of hormone-sensitive breast cancers.

Synthesis of Chiral Compounds

The compound has been used in the synthesis of chiral compounds . Chirality is a fundamental concept in chemistry, and the ability to control it is crucial in the synthesis of many pharmaceuticals .

Research in Rheumatoid Arthritis Therapeutics

The compound has been used in the synthesis of a derivative of the natural compound celastrol . This derivative has been investigated for its potential as a therapeutic for rheumatoid arthritis .

Propiedades

IUPAC Name |

N-(2-ethoxyphenyl)-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2OS/c1-2-18-13-9-5-3-7-11(13)16-15-17-12-8-4-6-10-14(12)19-15/h3-10H,2H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQPMBZFGLAEDIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC2=NC3=CC=CC=C3S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-ethoxyphenyl)-1,3-benzothiazol-2-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 3-(4-methoxyphenyl)-4-oxo-5-[(2-phenoxyacetyl)amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2578443.png)

![methyl 3-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}propanoate](/img/structure/B2578447.png)

![5-Methyl-4-[(4-nitrophenoxy)methyl]isoxazole-3-carboxylic acid](/img/structure/B2578448.png)

![3-(isopentylthio)-7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2578452.png)

![Tert-Butyl 3-(Hydroxymethyl)-8-Methyl-8,9-Dihydro-5H-[1,2,4]Triazolo[4,3-D][1,4]Diazepine-7(6H)-Carboxylate](/img/structure/B2578456.png)